molecular formula C7H4F3NO3 B12082057 4-(Difluoromethyl)-5-fluoro-2-nitro-phenol

4-(Difluoromethyl)-5-fluoro-2-nitro-phenol

Cat. No.: B12082057
M. Wt: 207.11 g/mol
InChI Key: YSWTUKKVCNOEQN-UHFFFAOYSA-N
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Description

4-(Difluoromethyl)-5-fluoro-2-nitro-phenol is a chemical compound characterized by the presence of difluoromethyl, fluoro, and nitro functional groups attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Difluoromethyl)-5-fluoro-2-nitro-phenol typically involves the introduction of difluoromethyl and nitro groups onto a phenol ring. One common method is the nitration of a difluoromethylated phenol derivative under controlled conditions. The reaction conditions often include the use of mixed acids (such as sulfuric and nitric acid) at low temperatures to ensure selective nitration .

Industrial Production Methods: Industrial production of this compound may involve continuous flow microreactor systems, which offer improved reaction efficiency and higher yields compared to traditional batch reactors. These systems allow for precise control of reaction temperature and residence time, leading to better product quality and reduced waste .

Chemical Reactions Analysis

Types of Reactions: 4-(Difluoromethyl)-5-fluoro-2-nitro-phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.

    Substitution: The fluoro and nitro groups can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: Formation of quinones.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted phenol derivatives.

Mechanism of Action

The mechanism of action of 4-(Difluoromethyl)-5-fluoro-2-nitro-phenol involves its interaction with specific molecular targets and pathways:

Properties

Molecular Formula

C7H4F3NO3

Molecular Weight

207.11 g/mol

IUPAC Name

4-(difluoromethyl)-5-fluoro-2-nitrophenol

InChI

InChI=1S/C7H4F3NO3/c8-4-2-6(12)5(11(13)14)1-3(4)7(9)10/h1-2,7,12H

InChI Key

YSWTUKKVCNOEQN-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1[N+](=O)[O-])O)F)C(F)F

Origin of Product

United States

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